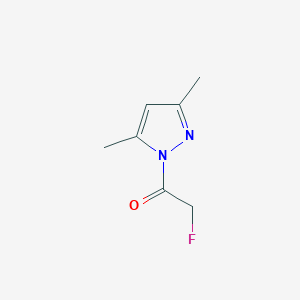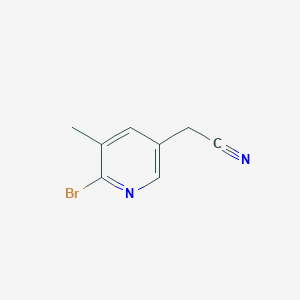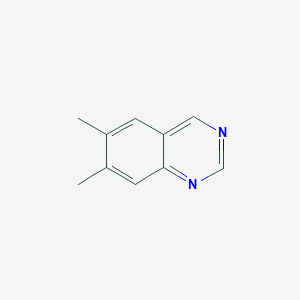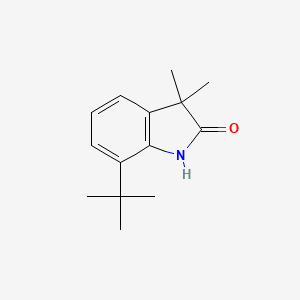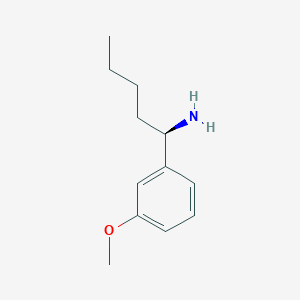![molecular formula C6H4BrNOS B12971416 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is a heterocyclic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom attached to a thiazole ring fused with a cyclopentane ring.
Méthodes De Préparation
The synthesis of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one typically involves the reaction of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-ylamine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole: Similar structure but lacks the ketone group.
4H-Cyclopentathiazole: Lacks the bromine atom.
Thiazole Derivatives: Various thiazole derivatives with different substituents and functional groups
Propriétés
Formule moléculaire |
C6H4BrNOS |
|---|---|
Poids moléculaire |
218.07 g/mol |
Nom IUPAC |
2-bromo-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one |
InChI |
InChI=1S/C6H4BrNOS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2 |
Clé InChI |
PKLPDCHJWQGPMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
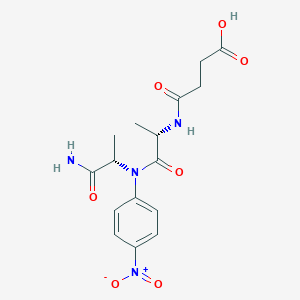
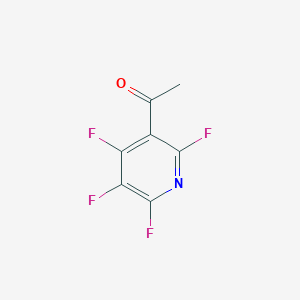
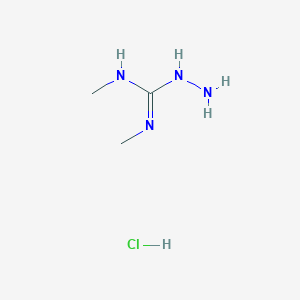
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
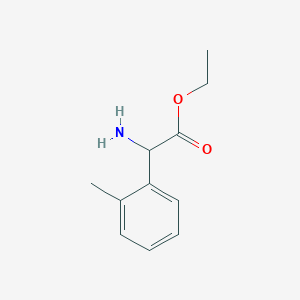
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
